2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine
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Overview
Description
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is an organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine typically involves the reaction of 3-nitrobenzaldehyde with m-tolylsulfonyl chloride in the presence of a base, followed by cyclization with a thiourea derivative. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and tolylsulfonyl groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine: Similar structure with a different position of the nitro group.
2-(3-Nitrophenyl)-3-(p-tolylsulfonyl)thiazolidine: Similar structure with a different position of the tolylsulfonyl group.
Uniqueness
2-(3-Nitrophenyl)-3-(m-tolylsulfonyl)thiazolidine is unique due to the specific positioning of the nitrophenyl and tolylsulfonyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-methylphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-12-4-2-7-15(10-12)24(21,22)17-8-9-23-16(17)13-5-3-6-14(11-13)18(19)20/h2-7,10-11,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJXUIIUIHCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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